2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methylpiperazin-1-yl)propanamide
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Overview
Description
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPIPERAZINO)PROPANAMIDE is a complex organic compound characterized by the presence of a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPIPERAZINO)PROPANAMIDE typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPIPERAZINO)PROPANAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the piperazine moiety may facilitate its transport across biological membranes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and piperazine derivatives. Compared to these, 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPIPERAZINO)PROPANAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- 2-chloro-3-(trifluoromethyl)-4-iodopyridine
- 2-chloro-5-(trifluoromethyl)pyridine .
Properties
Molecular Formula |
C13H19ClF3N5O |
---|---|
Molecular Weight |
353.77 g/mol |
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C13H19ClF3N5O/c1-8-10(14)11(13(15,16)17)18-22(8)9(2)12(23)19-21-6-4-20(3)5-7-21/h9H,4-7H2,1-3H3,(H,19,23) |
InChI Key |
JMTLUGIDYSXCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NN2CCN(CC2)C)C(F)(F)F)Cl |
Origin of Product |
United States |
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